REACTION_CXSMILES
|
S(=O)(=O)(O)N.[CH2:6]([O:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[CH:24]=[O:25])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[O-:26]Cl=O.[Na+]>CC(C)=O.O>[CH2:6]([O:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[C:24]([OH:26])=[O:25])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.28 g
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Type
|
reactant
|
Smiles
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S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
21.11 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C2=CC=CC=C2C=C1)C=O
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Name
|
|
Quantity
|
420 mL
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Type
|
solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
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|
Quantity
|
10.42 g
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Type
|
reactant
|
Smiles
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[O-]Cl=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The solution was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated to about 200 ml
|
Type
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EXTRACTION
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Details
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After dilution with water (200 ml), the mixture was extracted with CH2Cl2 (1×200 ml, 2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization from cyclohexane/ethyl acetate (1:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |